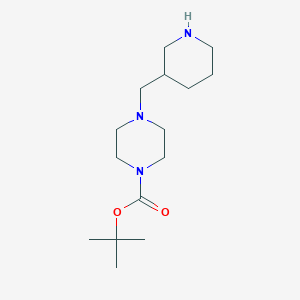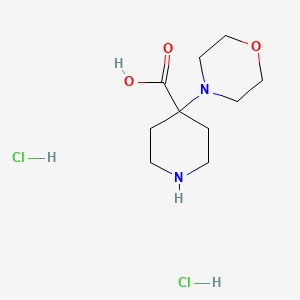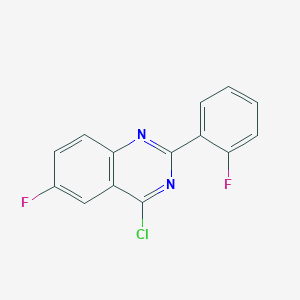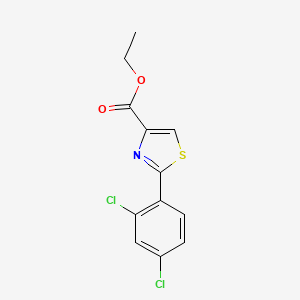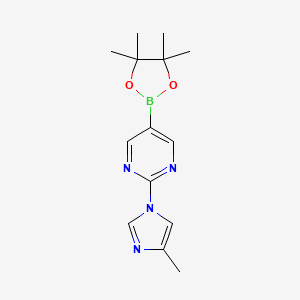
2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester
Übersicht
Beschreibung
“2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester” is a chemical compound with the empirical formula C14H19BN4O2 and a molecular weight of 286.14 . It is a solid substance .
Synthesis Analysis
The synthesis of “2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester” and similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The molecular structure of “2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester” can be represented by the SMILES string CC1=CN(C2=NC=C(B3OC(C)(C(O3)C)C)C=N2)C=N1 .
Physical And Chemical Properties Analysis
“2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester” is a solid substance . Its empirical formula is C14H19BN4O2 and its molecular weight is 286.14 .
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis :
- Zhuang Li-Zhen et al. (2010) discussed the esterification reaction of boric acid, pinacol, and cyclohexanol, emphasizing the role of ionic liquids in the process. This study contributes to understanding the utility of compounds like 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester in catalysis and organic synthesis (Zhuang Li-Zhen et al., 2010).
- V. Tkachuk et al. (2020) explored the Chan–Evans–Lam reaction using arylboronic acids, showcasing the synthesis of N1-arylated and N1-alkenylated pyrimidines. The use of boronic acid pinacol esters in this process highlights their importance in creating complex organic molecules (V. Tkachuk et al., 2020).
Analytical Methodologies :
- Q. Zhong et al. (2012) developed strategies for analyzing highly reactive pinacolboronate esters, including 2-aminopyrimidine-5-pinacolboronate ester. This research is significant for assessing the quality and purity of such compounds in analytical chemistry (Q. Zhong et al., 2012).
Material Science and Sensing Applications :
- Tahmineh Hashemzadeh et al. (2020) synthesized luminescent iridium(III)-boronic acid complexes for carbohydrate sensing. The study demonstrates the potential of boronic acid pinacol esters in developing molecular sensors (Tahmineh Hashemzadeh et al., 2020).
Pharmaceutical and Medicinal Chemistry :
- Nitinchandra D Patel et al. (2016) discussed an efficient synthesis of (2-aminopyrimidin-5-yl) boronic acid, emphasizing its cost-effectiveness and application in active pharmaceutical ingredient (API) synthesis (Nitinchandra D Patel et al., 2016).
Polymer Science :
- H. Makino et al. (2020) investigated the use of isopropenyl boronic acid pinacol ester in radical polymerization, revealing its applications in synthesizing copolymers and elucidating its monomer character (H. Makino et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-methylimidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN4O2/c1-10-8-19(9-18-10)12-16-6-11(7-17-12)15-20-13(2,3)14(4,5)21-15/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJPJCJXCLRXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3C=C(N=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1H-imidazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



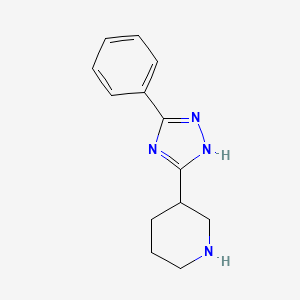

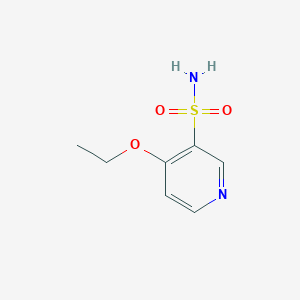
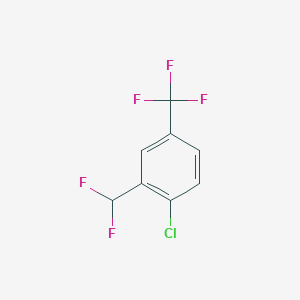
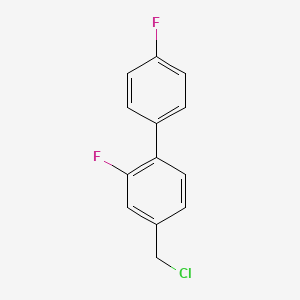
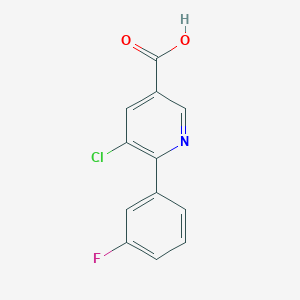
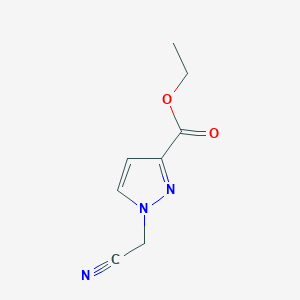
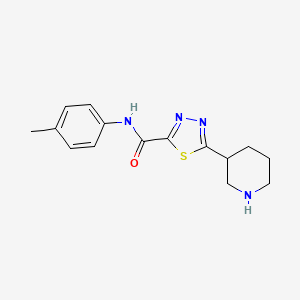
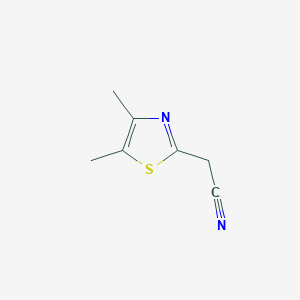
![Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1420999.png)
